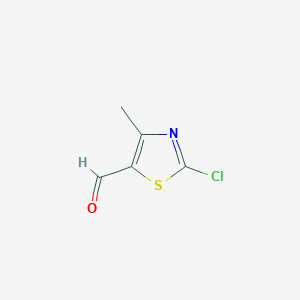

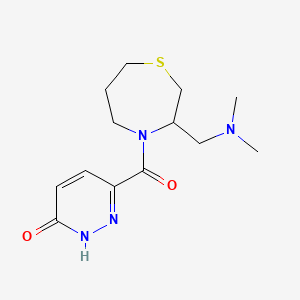

![molecular formula C8H12FNO B2970820 5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene CAS No. 2413877-14-0](/img/structure/B2970820.png)

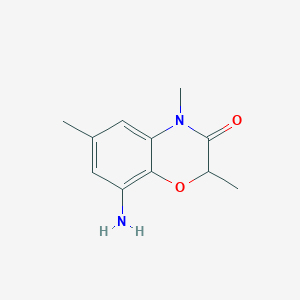

5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene” is a chemical compound that can be purchased from various chemical suppliers . It seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structure in the synthesis of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Applications De Recherche Scientifique

Biomolecular and Supramolecular Kinetics

Fluorazophores, closely related to the chemical structure of interest, have been used to study biomolecular and supramolecular kinetics in the submicrosecond time range. These compounds display an exceptionally long fluorescence lifetime and undergo quenching upon interaction with efficient hydrogen or electron donors. This property has enabled their application in kinetic studies of host-guest complexation, end-to-end contact formation in polypeptides, and lateral diffusion in membrane models. The research highlights the potential of such compounds in probing the kinetics of diffusion-controlled reactions and their dependency on the dimensionality of the system (Nau & Wang, 2002).

Synthetic Methodologies

Research into the rearrangements of azabicyclo compounds has led to the stereoselective synthesis of novel difunctionalized azabicyclohexanes, demonstrating the versatility of these compounds in organic synthesis. These studies have developed methods for creating compounds with various substituents, showcasing the utility of fluorinated azabicyclo compounds in the synthesis of complex organic molecules (Krow et al., 2004).

Fluorescence Applications

The long-lived molecular fluorescence of azo chromophore-based fluorazophores, akin to the compound , offers significant advantages in time-resolved screening assays and biopolymer dynamics. Their use in labeling polypeptides for studying intramolecular end-to-end collision kinetics exemplifies their application in understanding the dynamics of biological molecules (Nau et al., 2003).

Host-Guest Complexation Studies

The structural and functional properties of azabicyclo compounds have been exploited in host-guest complexation studies, serving as probes to assess substituent effects on the kinetics and thermodynamics of complexation with beta-cyclodextrin. These studies provide insight into the interaction mechanisms and potential applications of these compounds in molecular recognition and sensing technologies (Zhang et al., 2002).

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO/c1-11-7-6-2-3-8(9,4-6)5-10-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQDWRUKVRLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCC2(CCC1C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![5-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970749.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)